molecular formula C27H32ClNO3 B7751234 11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate

11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate

Cat. No.: B7751234
M. Wt: 454.0 g/mol
InChI Key: QCOAMBJKHXIYRA-RMLRFSFXSA-N
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Description

11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is characterized by the presence of a chromen ring system substituted with a chloro group and a methylphenyl group, along with an azaniumylundecanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions.

    Introduction of Substituents: The chloro and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Azaniumylundecanoate Moiety: The azaniumylundecanoate moiety can be introduced through the reaction of the chromen derivative with an appropriate amine and carboxylic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromen derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other biologically active compounds.

    Biology: For studying the biological activities of chromen derivatives, including their anti-inflammatory and antioxidant properties.

    Medicine: Potential use as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(4-methylphenyl)chromen-4-one: A simpler chromen derivative with similar substituents.

    4-methylphenylchromen-4-one: Lacks the chloro group but has similar structural features.

    Chromen-4-ylidene derivatives: Compounds with similar chromen ring systems and various substituents.

Uniqueness

11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate is unique due to the presence of the azaniumylundecanoate moiety, which may impart distinct biological activities and chemical properties compared to other chromen derivatives.

Properties

IUPAC Name

11-[6-chloro-2-(4-methylphenyl)chromen-4-ylidene]azaniumylundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClNO3/c1-20-11-13-21(14-12-20)26-19-24(23-18-22(28)15-16-25(23)32-26)29-17-9-7-5-3-2-4-6-8-10-27(30)31/h11-16,18-19H,2-10,17H2,1H3,(H,30,31)/b29-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAMBJKHXIYRA-RMLRFSFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=[NH+]CCCCCCCCCCC(=O)[O-])C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=[NH+]\CCCCCCCCCCC(=O)[O-])/C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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